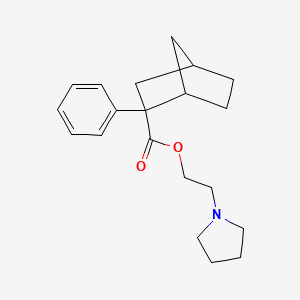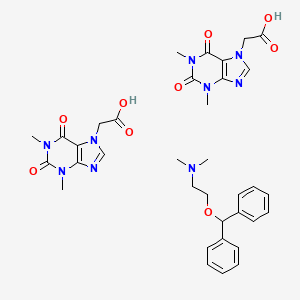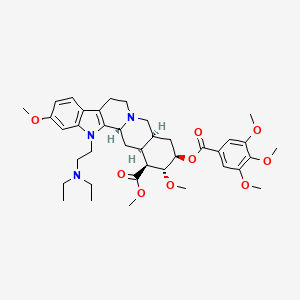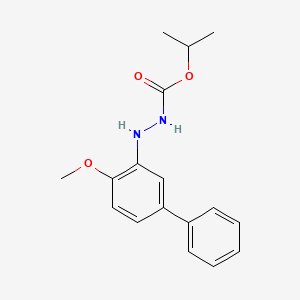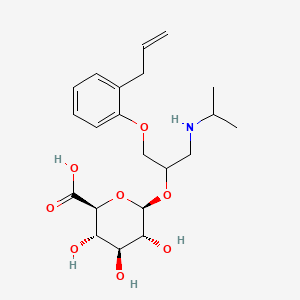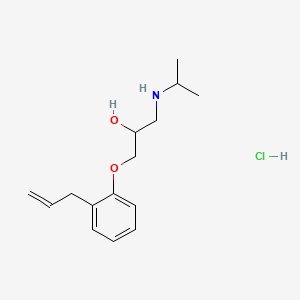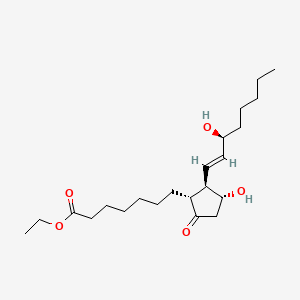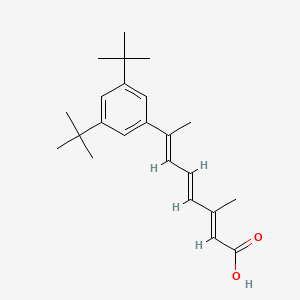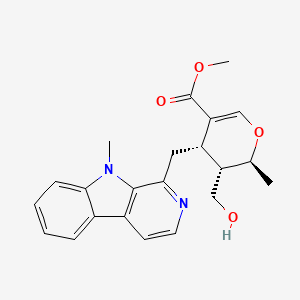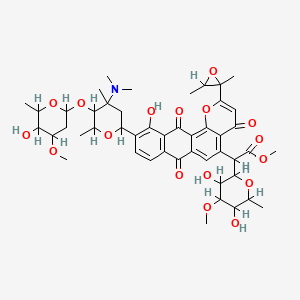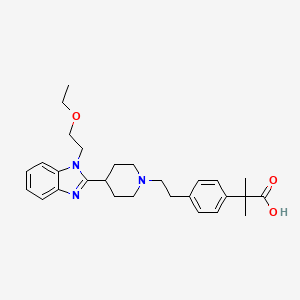
比拉司汀
概述
描述
Bilastine is a second-generation antihistamine used primarily for the treatment of allergic rhinoconjunctivitis and urticaria . It is known for its high selectivity for the histamine H1 receptor, rapid onset, and prolonged duration of action . Unlike first-generation antihistamines, bilastine does not cross the blood-brain barrier, thus minimizing sedative effects .
科学研究应用
比拉斯汀在科学研究中具有广泛的应用:
化学: 用于合成潜在的杂质和中间体.
生物学: 研究其对组胺受体和过敏反应的影响.
医学: 主要用于治疗过敏性鼻结膜炎和荨麻疹.
工业: 用于开发非镇静抗组胺药和相关的制药产品.
作用机制
安全和危害
Bilastine is generally well-tolerated . Common side effects include headache, dizziness, and nausea . Severe side effects should be reported to a doctor immediately . It is recommended to take Bilastine on an empty stomach or half an hour before or two hours after a meal . It should not be used in case of allergy to Bilastine .
未来方向
A new ophthalmic formulation of Bilastine has been developed recently . This formulation is absorbed into the bloodstream in low amounts by the ophthalmic route and has shown a good safety profile after multiple dose administration . Future developments may include the creation of clinically advantageous H1 antihistamines with the aid of molecular techniques .
生化分析
Biochemical Properties
Bilastine functions by selectively inhibiting the histamine H1 receptor, which plays a crucial role in allergic reactions. By binding to this receptor, bilastine prevents the activation of the receptor by histamine, thereby reducing allergic symptoms . Bilastine interacts with histamine H1 receptors on the surface of various cells, including mast cells and basophils, which are involved in the release of histamine during allergic reactions . This interaction is highly specific, with bilastine showing a binding affinity (Ki) of 64 nM .
Cellular Effects
Bilastine exerts its effects on various cell types involved in allergic responses. By blocking histamine H1 receptors on mast cells and basophils, bilastine prevents the release of histamine and other inflammatory mediators . This leads to a reduction in symptoms such as nasal congestion, itching, and hives . Additionally, bilastine has been shown to have minimal effects on other cellular processes, such as cell signaling pathways and gene expression, due to its high selectivity for the H1 receptor .
Molecular Mechanism
At the molecular level, bilastine acts as an inverse agonist of the histamine H1 receptor . During an allergic response, mast cells degranulate and release histamine, which binds to H1 receptors and triggers allergic symptoms . Bilastine binds to these receptors and stabilizes them in an inactive conformation, preventing histamine from exerting its effects . This inhibition reduces the development of allergic symptoms by blocking the downstream signaling pathways activated by histamine .
Temporal Effects in Laboratory Settings
In laboratory settings, bilastine has shown a rapid onset of action, with peak plasma concentrations reached within 1.3 hours after oral administration . The drug has a half-life of approximately 14.5 hours, allowing for once-daily dosing . Bilastine is stable under physiological conditions and does not undergo significant degradation . Long-term studies have demonstrated that bilastine maintains its efficacy and safety profile over extended periods of use .
Dosage Effects in Animal Models
Preclinical studies in animal models have shown that bilastine is well-tolerated at various dosages . In repeated-dose toxicity studies, bilastine at doses up to 2,000 mg/kg/day did not cause mortality or significant adverse effects in rats and mice . At the highest doses, some reversible effects on body weight and food consumption were observed . In pregnant and lactating rats, bilastine was well-tolerated, with no observed adverse effects on embryo-fetal development at doses up to 400 mg/kg/day .
Metabolic Pathways
Bilastine is not significantly metabolized in the human body and does not interact with the cytochrome P450 enzyme system . This lack of metabolism reduces the potential for drug-drug interactions and makes bilastine a safer option for patients taking multiple medications . The primary route of elimination for bilastine is through feces (66.5%) and urine (28.3%) .
Transport and Distribution
Bilastine is absorbed rapidly after oral administration, with an absolute bioavailability of 61% . It is highly bound to plasma proteins (84-90%), which facilitates its distribution throughout the body . Bilastine’s distribution is influenced by transport proteins such as P-glycoprotein, which limits its uptake into the brain and contributes to its peripheral selectivity . The drug is primarily excreted unchanged in the feces and urine .
Subcellular Localization
Bilastine’s subcellular localization is primarily at the cell membrane, where it interacts with histamine H1 receptors . This localization is crucial for its function as an antihistamine, as it allows bilastine to effectively block histamine binding and prevent receptor activation . Bilastine does not undergo significant post-translational modifications or targeting to other cellular compartments, which contributes to its high specificity and minimal off-target effects .
准备方法
合成路线和反应条件: 比拉斯汀可以通过多种方法合成,其中一种方法涉及特定中间体的氧化重排 . 该过程通常包括使用溶剂、试剂和特定的反应条件以实现高产率和高纯度 . 例如,一种方法包括在受控条件下使苯并咪唑衍生物与哌啶衍生物反应 .
工业生产方法: 比拉斯汀的工业生产通常涉及可扩展且具有商业价值的工艺。这些方法侧重于优化产率、纯度和成本效益。 一种这样的方法包括使用新型中间体和特定的反应参数以确保高质量的生产 .
化学反应分析
相似化合物的比较
比拉斯汀通常与其他第二代抗组胺药如西替利嗪、非索非那定和地氯雷他定进行比较 .
独特性:
类似化合物:
西替利嗪: 另一种第二代抗组胺药,以其有效性而闻名,但与比拉斯汀相比,镇静发生率更高.
非索非那定: 在功效上类似于比拉斯汀,但可能具有不同的药代动力学特性.
地氯雷他定: 在治疗过敏症状方面也有效,但可能具有不同的受体结合特征.
属性
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMWZWAEFYUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057678 | |
| Record name | Bilastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Bilastine is a selective histamine H1 receptor antagonist (Ki = 64nM). During allergic response mast cells undergo degranulation which releases histamine and other subastances. By binding to and preventing activation of the H1 receptor, bilastine reduces the development of allergic symptoms due to the release of histamine from mast cells. | |
| Record name | Bilastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
202189-78-4 | |
| Record name | Bilastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202189-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bilastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202189784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bilastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bilastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-{4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BILASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA1123N395 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bilastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240232 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
